C–I Bond Dissociation Energy vs. C–Br and C–Cl: Lower Energy Barrier for Oxidative Addition
The C–I bond in 3-iodo-4-nitroanisole is significantly weaker than the corresponding C–Br and C–Cl bonds in its 3-bromo- and 3-chloro-4-nitroanisole analogs, translating into a lower kinetic barrier for the oxidative addition step that initiates palladium-catalyzed cross-coupling reactions [1]. Quantitative intrinsic reaction coordinate studies place the activation energy for C–I cleavage at approximately 5 kcal/mol, compared to ~10 kcal/mol for C–Br and ~12 kcal/mol for C–Cl [1]. This is consistent with the experimental C(sp2)–X bond dissociation energies of 61.9 kcal/mol (C–I), 79.6 kcal/mol (C–Br), and 94 kcal/mol (C–Cl) .
| Evidence Dimension | Activation energy barrier for aryl-halide C–X bond cleavage (oxidative addition) |
|---|---|
| Target Compound Data | C–I bond: BDE = 61.9 kcal/mol; oxidative addition activation energy ≈ 5 kcal/mol |
| Comparator Or Baseline | 3-Bromo-4-nitroanisole: C–Br BDE = 79.6 kcal/mol, Ea ≈ 10 kcal/mol; 3-Chloro-4-nitroanisole: C–Cl BDE = 94 kcal/mol, Ea ≈ 12 kcal/mol |
| Quantified Difference | ΔBDE (I vs. Br) = 17.7 kcal/mol weaker; ΔBDE (I vs. Cl) = 32.1 kcal/mol weaker; ΔEa ≈ 5–7 kcal/mol lower barrier |
| Conditions | Intrinsic reaction coordinate (IRC) analysis at the DFT level for model aryl halide oxidative addition; experimental BDE values from comprehensive handbook compilation |
Why This Matters
The substantially lower bond dissociation energy of the C–I bond allows oxidative addition to occur under milder conditions (lower temperature, shorter reaction time) and with a broader range of palladium catalysts compared to the bromo or chloro analogs, directly impacting process efficiency and catalyst selection in procurement decisions.
- [1] CPI Uni-Freiburg. Intrinsic reaction coordinate profiles for C–X cleavage. Activation energies: C–Cl ~12 kcal/mol, C–Br ~10 kcal/mol, C–I ~5 kcal/mol. ID: 30338391-6, 2018. View Source
